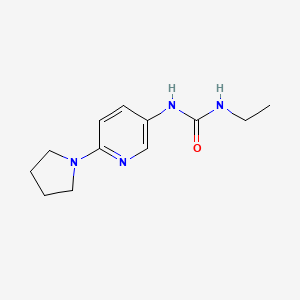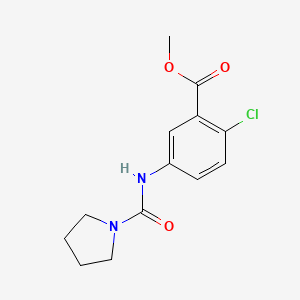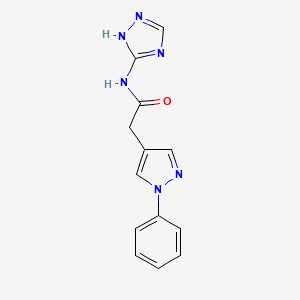
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound with potential therapeutic applications. It belongs to the class of thiophene derivatives and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of inflammatory mediators, inhibit cancer cell growth, and protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of various diseases and develop new treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with N-(3-morpholin-4-yl-3-oxopropyl)amine in the presence of a coupling agent. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated its neuroprotective effects.
properties
IUPAC Name |
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-9-2-8-19-11(9)12(17)14-3-1-10(16)15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJRTXHBZNBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)



![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

